molecular formula C21H19NO B1581233 4-Di-p-tolylamino-benzaldehyde CAS No. 42906-19-4

4-Di-p-tolylamino-benzaldehyde

Cat. No.: B1581233
CAS No.: 42906-19-4
M. Wt: 301.4 g/mol
InChI Key: XCGLXUJEPIVZJM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-Di-p-tolylamino-benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Photophysical Properties and Organic Light Emitting Diodes (OLEDs)

DPTAB has been utilized in the synthesis of various derivatives that exhibit unique photophysical properties. For instance, derivatives such as o-DBCNPy , m-DBCNPy , and p-DBCNPy were synthesized from DPTAB through Knoevenagel condensation. These compounds demonstrated significant differences in absorption and fluorescence emission characteristics based on the positional isomerization of the pyridine ring, which directly influences their potential application in OLEDs .

Key Findings:

  • Emission Peaks : The emission peaks for these derivatives showed a bathochromic shift, indicating enhanced conjugation and donor-acceptor interactions. The strongest emission was observed for p-DBCNPy at 566 nm in THF .
  • Device Fabrication : These compounds were integrated into non-doped OLEDs, showcasing promising performance due to their aggregation-induced emission (AIE) features, which enhance brightness when aggregated .

Hole Transporting Materials in Perovskite Solar Cells

DPTAB has also found applications as a building block for hole transporting materials (HTMs) in perovskite solar cells. An imine derivative synthesized from DPTAB exhibited a power conversion efficiency (PCE) of 14.4% in perovskite solar cells without hysteresis effects, marking it as one of the best-performing materials in this category .

Case Study:

  • A study highlighted the use of an imine derived from DPTAB combined with thiadiazole units for HTM applications, demonstrating excellent stability and efficiency in solar cell devices .

Synthesis of Complex Organic Molecules

The compound serves as a crucial precursor in synthesizing more complex organic molecules. For example, it has been used to create unsymmetrical imines with various functionalities, including pyridine and thiadiazole units. These compounds were characterized using advanced techniques such as single crystal X-ray diffraction and cyclic voltammetry .

Synthesis Details:

  • The synthesis involved a one-step condensation reaction followed by crystallization, resulting in high-yield products that exhibited interesting electronic properties due to their structural features .

Applications in Photonic Devices

Research indicates that DPTAB derivatives can be integrated into photonic devices due to their favorable electronic properties. The introduction of bulky triphenylamine (TPA) groups into the structure helps reduce intermolecular aggregation while enhancing hole transport capabilities, making them suitable for various optoelectronic applications .

Performance Metrics:

  • The incorporation of TPA into DPTAB-based structures has led to improved hole conduction properties, essential for efficient charge transport in photonic devices.

Summary Table of Applications

Application AreaKey FindingsReference
OLEDsEnhanced photophysical properties; redshifted emission peaks; AIE features
Perovskite Solar CellsPCE of 14.4%; stable performance; low hysteresis effects
Synthesis of Organic MoleculesHigh-yield synthesis of complex imines; characterized by advanced methods
Photonic DevicesImproved hole transport capabilities; reduced aggregation with TPA incorporation

Comparison with Similar Compounds

4-Di-p-tolylamino-benzaldehyde can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific electronic and photophysical properties, which make it particularly suitable for use in OLEDs and other electronic applications. Its ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis .

Biological Activity

4-Di-p-tolylamino-benzaldehyde, a compound with significant potential in various biological applications, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its structure, which consists of a benzaldehyde moiety substituted with two p-tolylamino groups. The molecular formula is C16H16N2O, and it has a molar mass of 252.31 g/mol.

The compound's biological activity can be attributed to its interactions with various biomolecules. It has been shown to influence several biochemical pathways:

  • Enzyme Interaction : this compound interacts with cytochrome P450 enzymes, crucial for drug metabolism and detoxification processes.
  • Cell Signaling Modulation : It modulates pathways such as MAPK/ERK, which are vital for cell proliferation and differentiation.
  • Antibacterial Activity : Recent studies indicate that derivatives of this compound exhibit significant antibacterial effects against pathogens like Staphylococcus aureus, particularly when combined with light irradiation .

The compound exhibits notable biochemical properties:

  • Stability : It remains stable under standard laboratory conditions but can degrade when exposed to light and oxygen.
  • Metabolism : Metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antibacterial Efficacy :
    • A study evaluated the antibacterial properties of ruthenium complexes derived from this compound against Staphylococcus aureus. The results showed a significant reduction in bacterial viability under light irradiation conditions .
  • Cellular Effects :
    • Research indicated that this compound can influence cellular metabolism and gene expression. In vitro studies demonstrated its ability to enhance cellular signaling pathways, promoting cell survival and proliferation at low concentrations .
  • Synthesis of New Compounds :
    • The synthesis of new imine derivatives using this compound has been explored, revealing potential applications in drug design due to their enhanced biological activities .

Data Tables

Biological Activity Effect Observed Study Reference
AntibacterialInhibition of Staphylococcus aureus
Enzyme InteractionModulation of cytochrome P450 activity
Cell SignalingActivation of MAPK/ERK pathway

Properties

IUPAC Name

4-(4-methyl-N-(4-methylphenyl)anilino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO/c1-16-3-9-19(10-4-16)22(20-11-5-17(2)6-12-20)21-13-7-18(15-23)8-14-21/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGLXUJEPIVZJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6068432
Record name Benzaldehyde, 4-[bis(4-methylphenyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6068432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42906-19-4
Record name 4-[Bis(4-methylphenyl)amino]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42906-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4-(bis(4-methylphenyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042906194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 4-[bis(4-methylphenyl)amino]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzaldehyde, 4-[bis(4-methylphenyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6068432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[bis(p-tolyl)amino]benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.888
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of the cationic fluorescent probe derived from 4-Di-p-tolylamino-benzaldehyde enable selective detection of sodium dodecyl sulfate (SDS)?

A1: The cationic fluorescent probe is formed by reacting this compound with 3-ethylbenzothiazolium iodide []. This results in a molecule with a positively charged region and a hydrophobic region. Upon interaction with SDS, an anionic surfactant, electrostatic attraction and hydrophobic interactions drive the self-assembly of the probe and SDS into banded structures []. This assembly induces a change in the fluorescence properties of the probe, specifically an increase in red fluorescence, enabling the detection of SDS.

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